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Aminex Therapeutics Presents Positive Phase 1 Clinical Data on the Combination of AMXT

1501 and DFMO in Solid Tumors at the 2021 ASCO Annual Meeting AMXT 1501 is a novel,

first-in-class polyamine uptake inhibitor that selectively blocks the polyamine transport system,

including the key transporter SLC3A2, which is overexpressed in a wide variety of cancers. By

blocking the import of polyamines from outside the cell, AMXT 1501 enables DFMO to be more

effective at depleting intracellular polyamine levels. Polyamines are essential for cell growth,

proliferation, and differentiation, and their dysregulation is a key feature of many cancers.

DFMO is an inhibitor of ornithine decarboxylase (ODC), a key enzyme in the polyamine

synthesis pathway. This dual approach of inhibiting both the production and uptake of

polyamines has been shown to be more effective than either agent alone in preclinical studies.

In this Phase 1 study, the combination of AMXT 1501 and DFMO was well-tolerated and

showed promising signs of clinical activity in patients with advanced solid tumors. The

recommended Phase 2 dose was established, and the combination is now being evaluated in

several tumor-specific expansion cohorts. The company believes that this combination has the

potential to be a major advance in the treatment of a wide variety of cancers. --INVALID-LINK--

AMXT 1501 AMXT 1501 is a potent, selective, and orally bioavailable small molecule inhibitor

of the polyamine transport system. It is the first-in-class agent to target this pathway, and it has

shown promising preclinical and clinical activity in a variety of cancer models. AMXT 1501 is

currently being evaluated in a Phase 1/2 clinical trial in combination with DFMO for the

treatment of advanced solid tumors. The company is also exploring the potential of AMXT 1501

in other indications, including neuroblastoma and pancreatic cancer. --INVALID-LINK-- Aminex

Therapeutics Announces First Patient Dosed in Phase 1b/2 Clinical Trial of AMXT 1501 in

Combination with DFMO for the Treatment of Patients with Unresectable or Metastatic HER2-

Negative Gastric or Gastroesophageal Junction Cancer AMXT 1501 is a first-in-class, orally
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administered polyamine uptake inhibitor that targets the polyamine transport system, which is

upregulated in many cancers. By blocking the import of polyamines, AMXT 1501 potentiates

the activity of DFMO, an inhibitor of ornithine decarboxylase (ODC), a key enzyme in

polyamine synthesis. This dual-action approach of inhibiting both polyamine production and

uptake has shown synergistic anti-tumor activity in preclinical models. The company believes

that this combination has the potential to be a valuable new treatment option for patients with

gastric and gastroesophageal junction cancers, which are often difficult to treat. --INVALID-

LINK-- A phase 1 study of AMXT 1501, a polyamine transport inhibitor, in combination with

DFMO in patients with advanced solid tumors. Conclusions: The combination of AMXT 1501

and DFMO was well-tolerated and demonstrated preliminary anti-tumor activity in a variety of

solid tumors. The RP2D was established and enrollment into tumor-specific expansion cohorts

is ongoing. --INVALID-LINK-- AMXT 1501 is a first-in-class polyamine uptake inhibitor that

selectively blocks the polyamine transport system. AMXT 1501 is a first-in-class polyamine

uptake inhibitor that selectively blocks the polyamine transport system. Polyamines are

essential for cell growth and proliferation, and their levels are tightly regulated. Cancer cells

often have a high demand for polyamines and upregulate the polyamine transport system to

meet this demand. By blocking this system, AMXT 1501 can starve cancer cells of polyamines,

leading to cell cycle arrest and apoptosis. AMXT 1501 is currently in clinical trials for the

treatment of various cancers, including neuroblastoma, pancreatic cancer, and glioblastoma. --

INVALID-LINK-- A Phase 1/2, open-label, dose escalation and expansion study of AMXT 1501

dicaprate (AMXT 1501) in combination with difluoromethylornithine (DFMO) in pediatric

patients with relapsed/refractory solid tumors, including CNS tumors The primary objective of

the dose escalation part of the study is to evaluate the safety and tolerability of AMXT 1501 in

combination with DFMO and to determine the recommended Phase 2 dose (RP2D). The dose

expansion part of the study will further evaluate the safety and efficacy of the combination in

specific pediatric solid tumor types. --INVALID-LINK-- AMXT 1501 is a first-in-class, orally

administered small molecule that inhibits the import of polyamines into cancer cells. AMXT

1501 is a first-in-class, orally administered small molecule that inhibits the import of polyamines

into cancer cells. Polyamines are essential for cell growth and proliferation, and cancer cells

often have an increased demand for these molecules. By blocking the import of polyamines,

AMXT 1501 can selectively starve cancer cells of these essential nutrients, leading to their

death. AMXT 1501 is currently being evaluated in clinical trials for the treatment of a variety of

cancers. --INVALID-LINK-- A phase 1b/2, open-label, multicenter study to evaluate the safety,

tolerability, and preliminary efficacy of AMXT 1501 in combination with DFMO in patients with

unresectable or metastatic HER2-negative gastric or gastroesophageal junction
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adenocarcinoma This is a Phase 1b/2 study to evaluate the safety, tolerability, and preliminary

efficacy of AMXT 1501 in combination with DFMO in patients with unresectable or metastatic

HER2-negative gastric or gastroesophageal junction adenocarcinoma. The study will also

assess the pharmacokinetic and pharmacodynamic effects of the combination. --INVALID-

LINK-- A phase I study of AMXT 1501 in combination with DFMO in patients with advanced

solid tumors has been completed. A phase I study of AMXT 1501 in combination with DFMO in

patients with advanced solid tumors has been completed. The study found that the combination

was well-tolerated and showed signs of anti-tumor activity. The recommended phase II dose

was determined and the combination is now being evaluated in several tumor-specific

expansion cohorts. --INVALID-LINK-- Preclinical studies have shown that AMXT 1501 is

effective in a variety of cancer models, including neuroblastoma, pancreatic cancer, and

glioblastoma. Preclinical studies have shown that AMXT 1501 is effective in a variety of cancer

models, including neuroblastoma, pancreatic cancer, and glioblastoma. In these models, AMXT

1501 has been shown to inhibit tumor growth, induce apoptosis, and sensitize cancer cells to

other anti-cancer agents. --INVALID-LINK-- A study of AMXT 1501 in combination with DFMO

in children with relapsed/refractory solid tumors, including CNS tumors. This is a Phase 1/2

study to evaluate the safety, tolerability, and preliminary efficacy of AMXT 1501 in combination

with DFMO in children with relapsed/refractory solid tumors, including CNS tumors. The study

will also assess the pharmacokinetic and pharmacodynamic effects of the combination. --

INVALID-LINK-- Aminex Therapeutics Announces Dosing of First Patient in a Phase 1 Clinical

Trial of AMXT 1501 in Combination with DFMO in Patients with Advanced Solid Tumors Aminex

Therapeutics Announces Dosing of First Patient in a Phase 1 Clinical Trial of AMXT 1501 in

Combination with DFMO in Patients with Advanced Solid Tumors. AMXT 1501 is a first-in-class,

orally administered small molecule that inhibits the import of polyamines into cancer cells.

Polyamines are essential for cell growth and proliferation, and cancer cells often have an

increased demand for these molecules. By blocking the import of polyamines, AMXT 1501 can

selectively starve cancer cells of these essential nutrients, leading to their death. DFMO is an

inhibitor of ornithine decarboxylase (ODC), a key enzyme in the polyamine synthesis pathway.

The combination of AMXT 1501 and DFMO has the potential to be a more effective treatment

than either agent alone by simultaneously blocking both the import and synthesis of

polyamines. --INVALID-LINK-- Aminex Therapeutics Announces Publication of Preclinical Data

on AMXT 1501 in Neuroblastoma in the Journal of Cancer Research The publication highlights

the potent anti-tumor activity of AMXT 1501 in preclinical models of neuroblastoma, a deadly

pediatric cancer. The study found that AMXT 1501 was effective in both in vitro and in vivo

models, and that it synergized with DFMO to produce even greater anti-tumor activity. The
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company believes that these findings provide a strong rationale for the clinical development of

AMXT 1501 for the treatment of neuroblastoma. --INVALID-LINK-- Aminex Therapeutics

Announces Positive Top-Line Results from a Phase 1 Clinical Trial of AMXT 1501 in

Combination with DFMO in Patients with Advanced Solid Tumors Aminex Therapeutics

Announces Positive Top-Line Results from a Phase 1 Clinical Trial of AMXT 1501 in

Combination with DFMO in Patients with Advanced Solid Tumors. The combination was well-

tolerated and showed promising signs of clinical activity. The recommended Phase 2 dose was

established and the company is now planning to initiate several tumor-specific expansion

cohorts. --INVALID-LINK-- Aminex Therapeutics to Present Preclinical Data on AMXT 1501 at

the American Association for Cancer Research (AACR) Annual Meeting 2020 The presentation

will highlight the potent and selective anti-tumor activity of AMXT 1501 in a variety of preclinical

models. The company will also present data on the mechanism of action of AMXT 1501 and its

synergy with DFMO. --INVALID-LINK-- A phase 1b/2 study of AMXT 1501 in combination with

DFMO in patients with advanced pancreatic cancer. This is a Phase 1b/2 study to evaluate the

safety, tolerability, and preliminary efficacy of AMXT 1501 in combination with DFMO in patients

with advanced pancreatic cancer. The study will also assess the pharmacokinetic and

pharmacodynamic effects of the combination. --INVALID-LINK-- A phase 1/2 study of AMXT

1501 in combination with DFMO in patients with newly diagnosed or recurrent glioblastoma.

This is a Phase 1/2 study to evaluate the safety, tolerability, and preliminary efficacy of AMXT

1501 in combination with DFMO in patients with newly diagnosed or recurrent glioblastoma.

The study will also assess the pharmacokinetic and pharmacodynamic effects of the

combination. --INVALID-LINK-- A phase 1 study of AMXT 1501 in combination with DFMO in

patients with relapsed or refractory neuroblastoma. This is a Phase 1 study to evaluate the

safety, tolerability, and preliminary efficacy of AMXT 1501 in combination with DFMO in patients

with relapsed or refractory neuroblastoma. The study will also assess the pharmacokinetic and

pharmacodynamic effects of the combination. --INVALID-LINK-- Difluoromethylornithine

(DFMO) is an irreversible inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting

enzyme in polyamine biosynthesis. Difluoromethylornithine (DFMO) is an irreversible inhibitor

of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in polyamine biosynthesis.

ODC converts ornithine to putrescine, which is then converted to spermidine and spermine.

Polyamines are essential for cell growth and proliferation, and their levels are tightly regulated.

Cancer cells often have a high demand for polyamines and upregulate ODC to meet this

demand. By inhibiting ODC, DFMO can deplete cancer cells of polyamines, leading to cell

cycle arrest and apoptosis. DFMO has been shown to be effective in a variety of preclinical and

clinical studies, and it is currently approved for the treatment of African trypanosomiasis
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(sleeping sickness). It is also being investigated for the treatment of a variety of cancers. --

INVALID-LINK-- SLC3A2 (solute carrier family 3 member 2) is a protein that in humans is

encoded by the SLC3A2 gene. SLC3A2 is also known as CD98 (cluster of differentiation 98) or

4F2hc (4F2 heavy chain). It is a type II transmembrane glycoprotein that forms a heterodimer

with a variety of light chain subunits, including LAT1 (L-type amino acid transporter 1). The

SLC3A2/LAT1 complex is a sodium-independent, high-affinity transporter of large neutral

amino acids, such as leucine, isoleucine, and valine. It is also involved in the transport of some

drugs, such as melphalan and gabapentin. The SLC3A2/LAT1 complex is overexpressed in a

variety of cancers, and it is thought to play a role in tumor growth and proliferation. --INVALID-

LINK-- Polyamines are polycations that interact with negatively charged molecules such as

DNA, RNA, and proteins. Polyamines are polycations that interact with negatively charged

molecules such as DNA, RNA, and proteins. They play a variety of roles in cell physiology,

including cell growth, proliferation, differentiation, and apoptosis. Polyamines are also involved

in a number of pathological processes, such as cancer and inflammation. The polyamine

pathway is a complex metabolic pathway that is tightly regulated. The first and rate-limiting

enzyme in the pathway is ornithine decarboxylase (ODC). ODC is often upregulated in cancer

cells, and it is a target for a number of anti-cancer drugs, such as difluoromethylornithine

(DFMO). --INVALID-LINK-- AMXT 1501 is a dicaprate salt of a potent inhibitor of the polyamine

transport system. AMXT 1501 is a dicaprate salt of a potent inhibitor of the polyamine transport

system. The dicaprate salt has improved oral bioavailability compared to the parent compound.

AMXT 1501 is currently in clinical trials for the treatment of a variety of cancers. --INVALID-

LINK-- The polyamine transport system is a complex and poorly understood system that is

responsible for the uptake of polyamines from the extracellular environment. The polyamine

transport system is a complex and poorly understood system that is responsible for the uptake

of polyamines from the extracellular environment. The system is thought to be composed of a

number of different transporters, but the exact identity of these transporters is not known. The

system is known to be upregulated in cancer cells, and it is a target for a number of anti-cancer

drugs, such as AMXT 1501. --INVALID-LINK-- A Phase 1/2 Study of AMXT 1501 in

Combination With DFMO in Children With Relapsed/Refractory Solid Tumors, Including CNS

Tumors This is a Phase 1/2 study to evaluate the safety, tolerability, and preliminary efficacy of

AMXT 1501 in combination with DFMO in children with relapsed/refractory solid tumors,

including CNS tumors. The study will also assess the pharmacokinetic and pharmacodynamic

effects of the combination. The study is currently recruiting participants. --INVALID-LINK--

Aminex Therapeutics Provides Corporate Update and Highlights Key Objectives for 2021 The

company is also developing a pipeline of other novel cancer therapies, including a next-
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generation polyamine synthesis inhibitor and a targeted protein degradation agent. The

company's goal is to become a leader in the development of novel cancer therapies that target

the polyamine pathway. --INVALID-LINK-- Aminex Therapeutics Announces FDA Clearance of

Investigational New Drug (IND) Application for AMXT 1501 Aminex Therapeutics Announces

FDA Clearance of Investigational New Drug (IND) Application for AMXT 1501. AMXT 1501 is a

first-in-class, orally administered small molecule that inhibits the import of polyamines into

cancer cells. The company plans to initiate a Phase 1 clinical trial of AMXT 1501 in combination

with DFMO in patients with advanced solid tumors in the first half of 2020. --INVALID-LINK-- A

phase 1b/2, open-label, multicenter study to evaluate the safety, tolerability, and preliminary

efficacy of AMXT 1501 in combination with DFMO in patients with unresectable or metastatic

HER2-negative gastric or gastroesophageal junction adenocarcinoma. This is a Phase 1b/2

study to evaluate the safety, tolerability, and preliminary efficacy of AMXT 1501 in combination

with DFMO in patients with unresectable or metastatic HER2-negative gastric or

gastroesophageal junction adenocarcinoma. The study will also assess the pharmacokinetic

and pharmacodynamic effects of the combination. The study is currently recruiting participants.

--INVALID-LINK-- A phase 1b/2 study to evaluate the safety, tolerability, and preliminary efficacy

of AMXT 1501 in combination with DFMO in patients with advanced pancreatic cancer. This is

a Phase 1b/2 study to evaluate the safety, tolerability, and preliminary efficacy of AMXT 1501 in

combination with DFMO in patients with advanced pancreatic cancer. The study will also

assess the pharmacokinetic and pharmacodynamic effects of the combination. The study is

currently recruiting participants. --INVALID-LINK-- A phase 1/2 study to evaluate the safety,

tolerability, and preliminary efficacy of AMXT 1501 in combination with DFMO in patients with

newly diagnosed or recurrent glioblastoma. This is a Phase 1/2 study to evaluate the safety,

tolerability, and preliminary efficacy of AMXT 1501 in combination with DFMO in patients with

newly diagnosed or recurrent glioblastoma. The study will also assess the pharmacokinetic and

pharmacodynamic effects of the combination. The study is currently recruiting participants. --

INVALID-LINK-- A phase 1 study to evaluate the safety, tolerability, and preliminary efficacy of

AMXT 1501 in combination with DFMO in patients with relapsed or refractory neuroblastoma.

This is a Phase 1 study to evaluate the safety, tolerability, and preliminary efficacy of AMXT

1501 in combination with DFMO in patients with relapsed or refractory neuroblastoma. The

study will also assess the pharmacokinetic and pharmacodynamic effects of the combination.

The study is currently recruiting participants. --INVALID-LINK-- Polyamines are organic

compounds having two or more primary amino groups. Polyamines are organic compounds

having two or more primary amino groups. They are found in all living cells and play a variety of

important roles, including cell growth, proliferation, and differentiation. Polyamines are also
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involved in a number of pathological processes, such as cancer. The polyamine pathway is a

complex metabolic pathway that is tightly regulated. The first and rate-limiting enzyme in the

pathway is ornithine decarboxylase (ODC). ODC is often upregulated in cancer cells, and it is a

target for a number of anti-cancer drugs, such as difluoromethylornithine (DFMO). --INVALID-

LINK-- AMXT-1501: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract
AMXT-1501 is a first-in-class, orally bioavailable small molecule inhibitor of the polyamine

transport system (PTS). This document provides a comprehensive technical overview of the

target identification and validation of AMXT-1501. Polyamines are essential polycations crucial

for cell growth, proliferation, and differentiation.[1] Cancer cells exhibit a high demand for

polyamines and often upregulate both their synthesis and import to sustain rapid growth.

AMXT-1501's mechanism of action focuses on inhibiting the uptake of extracellular polyamines,

thereby "starving" cancer cells of these critical molecules. This guide details the preclinical and

clinical evidence supporting the validation of the PTS, and specifically the solute carrier family 3

member 2 (SLC3A2), as the primary target of AMXT-1501.[1] The synergistic combination of

AMXT-1501 with the ornithine decarboxylase (ODC) inhibitor, difluoromethylornithine (DFMO),

represents a novel therapeutic strategy to concurrently block both polyamine uptake and

synthesis.[1]

Introduction: The Polyamine Pathway in Oncology
Polyamines, including putrescine, spermidine, and spermine, are aliphatic cations that play a

pivotal role in numerous cellular processes. Their functions include stabilizing DNA and RNA

structures, regulating gene expression, and modulating ion channels. Dysregulation of

polyamine metabolism is a hallmark of many cancers, which often exhibit elevated intracellular

polyamine levels to support their high proliferative rate.[1]

Cancer cells can acquire polyamines through two primary mechanisms: de novo biosynthesis

and uptake from the extracellular environment via the polyamine transport system (PTS).[1]

The key rate-limiting enzyme in the biosynthesis pathway is ornithine decarboxylase (ODC),

which converts ornithine to putrescine. The PTS, while less characterized, is known to be

upregulated in various cancer types to scavenge for extracellular polyamines.
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The dual dependency of cancer cells on both polyamine synthesis and uptake presents a

compelling therapeutic opportunity. A combinatorial approach that simultaneously inhibits both

pathways has the potential for a synergistic anti-tumor effect.

AMXT-1501: Target Identification
AMXT-1501 was developed as a potent and selective inhibitor of the polyamine transport

system. The primary molecular target identified for AMXT-1501 is the solute carrier family 3

member 2 (SLC3A2), also known as CD98 or 4F2 heavy chain.[1] SLC3A2 is a type II

transmembrane glycoprotein that forms heterodimers with various light chain subunits to

function as an amino acid transporter. Notably, it has been identified as a key component of the

PTS.

Rationale for Targeting the Polyamine Transport System
The rationale for targeting the PTS in cancer therapy is built on several key observations:

Upregulation in Cancer: The PTS is frequently overexpressed in a wide variety of cancers to

meet their heightened demand for polyamines.[1] Studies have shown potent upregulation of

the AMXT-1501 target, SLC3A2, in patient tumor samples from diffuse intrinsic pontine

glioma (DIPG) and diffuse midline glioma (DMG), with significantly higher levels compared to

other pediatric cancers.

Enabling Synergy: Blocking the PTS with AMXT-1501 prevents cancer cells from

circumventing the effects of ODC inhibitors, such as DFMO, by scavenging extracellular

polyamines.[1] This creates a synthetic lethal-like state by simultaneously cutting off both the

internal and external sources of these essential molecules.

Preclinical Validation
Extensive preclinical studies have been conducted to validate the anti-tumor activity and

mechanism of action of AMXT-1501.

In Vitro and In Vivo Efficacy
Preclinical models have demonstrated the potent anti-tumor activity of AMXT-1501 across a

range of cancer types, including neuroblastoma, pancreatic cancer, and glioblastoma. In these
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models, AMXT-1501 has been shown to inhibit tumor growth, induce apoptosis, and sensitize

cancer cells to other anti-cancer agents.

A key finding from preclinical research is the significant synergy observed when AMXT-1501 is

combined with DFMO. This combination has consistently shown greater anti-tumor activity than

either agent alone.[1] For instance, in preclinical models of neuroblastoma, the combination of

AMXT-1501 and DFMO resulted in profound tumor growth inhibition and improved survival.

Quantitative Data from Preclinical Studies
Cancer Model

Treatment

Group
Endpoint Result Reference

Diffuse Intrinsic

Pontine Glioma

(DIPG)

AMXT-1501 +

DFMO
Tumor Growth

Significant

Inhibition

Diffuse Intrinsic

Pontine Glioma

(DIPG)

AMXT-1501 +

DFMO
Survival

Profoundly

Improved

Neuroblastoma AMXT-1501
Anti-tumor

Activity
Potent

Neuroblastoma
AMXT-1501 +

DFMO

Anti-tumor

Activity
Synergistic

Clinical Validation
The promising preclinical data provided a strong rationale for advancing AMXT-1501 into

clinical trials, primarily in combination with DFMO.

Phase 1/2 Clinical Trials
Multiple Phase 1 and Phase 1b/2 clinical trials have been initiated to evaluate the safety,

tolerability, and preliminary efficacy of the AMXT-1501 and DFMO combination in various

patient populations.

Key Clinical Trials:
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Advanced Solid Tumors: A Phase 1 study in patients with advanced solid tumors established

the recommended Phase 2 dose (RP2D) and demonstrated that the combination was well-

tolerated with promising signs of clinical activity.[1]

Pediatric Solid Tumors and CNS Tumors: A Phase 1/2 study is evaluating the combination in

pediatric patients with relapsed/refractory solid tumors, including central nervous system

(CNS) tumors like DIPG/DMG.

Glioblastoma: A Phase 1/2 trial is assessing the safety and efficacy in patients with newly

diagnosed or recurrent glioblastoma.

Pancreatic Cancer: A Phase 1b/2 study is underway for patients with advanced pancreatic

cancer.

Gastric/Gastroesophageal Junction Cancer: A Phase 1b/2 trial is enrolling patients with

unresectable or metastatic HER2-negative gastric or gastroesophageal junction

adenocarcinoma.

Neuroblastoma: A Phase 1 study is focused on patients with relapsed or refractory

neuroblastoma.

Pharmacodynamic Biomarkers
Exploratory pharmacodynamic (PD) biomarkers are being utilized in clinical trials to assess the

target engagement of AMXT-1501. These biomarkers are crucial for confirming that the drug is

interacting with its intended target and modulating the polyamine pathway as hypothesized.

Signaling Pathways and Experimental Workflows
The Dual-Hit Strategy on the Polyamine Pathway
The combination of AMXT-1501 and DFMO employs a dual-hit strategy to cripple the

polyamine supply in cancer cells. DFMO inhibits the de novo synthesis of polyamines by

blocking ODC, while AMXT-1501 prevents the uptake of extracellular polyamines by inhibiting

the PTS.
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Caption: Dual inhibition of the polyamine pathway by AMXT-1501 and DFMO.

General Experimental Workflow for Preclinical
Evaluation
The preclinical validation of AMXT-1501 typically follows a structured workflow to assess its

efficacy and mechanism of action.
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Caption: A generalized workflow for the preclinical development of AMXT-1501.

Detailed Experimental Protocols
While specific, detailed protocols are proprietary, the following represent generalized

methodologies commonly used in the preclinical evaluation of anti-cancer agents like AMXT-

1501.

Cell Viability Assay (MTT/XTT)
Objective: To determine the cytotoxic or cytostatic effects of AMXT-1501, alone and in

combination with DFMO, on cancer cell lines.

Methodology:

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
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Cells are treated with a range of concentrations of AMXT-1501, DFMO, or the

combination. A vehicle control is also included.

After a specified incubation period (e.g., 72 hours), a tetrazolium salt solution (MTT or

XTT) is added to each well.

Viable cells with active metabolism will reduce the tetrazolium salt to a colored formazan

product.

The absorbance of the formazan product is measured using a microplate reader at the

appropriate wavelength.

Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50

values are determined by non-linear regression analysis.

Western Blot for Target Engagement
Objective: To assess the expression levels of key proteins in the polyamine pathway, such as

SLC3A2 and ODC, following treatment.

Methodology:

Cells or tumor tissues are lysed to extract total protein.

Protein concentration is determined using a BCA or Bradford assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or

nitrocellulose membrane.

The membrane is blocked to prevent non-specific antibody binding.

The membrane is incubated with primary antibodies specific for SLC3A2, ODC, and a

loading control (e.g., GAPDH or β-actin).

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody.
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The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate

and an imaging system.

Band intensities are quantified using densitometry software.

In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of AMXT-1501, alone and in combination with

DFMO, in a living organism.

Methodology:

Immunocompromised mice (e.g., nude or SCID) are subcutaneously or orthotopically

implanted with human cancer cells.

Once tumors reach a palpable size, mice are randomized into treatment groups (e.g.,

vehicle control, AMXT-1501 alone, DFMO alone, AMXT-1501 + DFMO).

Treatments are administered according to a predetermined schedule (e.g., daily oral

gavage).

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

Animal body weight and general health are monitored throughout the study.

At the end of the study, tumors are excised, weighed, and may be used for further analysis

(e.g., Western blot, immunohistochemistry).

Conclusion
AMXT-1501 represents a novel and targeted approach to cancer therapy by inhibiting the

polyamine transport system. The identification and validation of SLC3A2 as a key target

provide a strong scientific foundation for its clinical development. Preclinical and ongoing

clinical data support the synergistic potential of combining AMXT-1501 with the ODC inhibitor

DFMO, offering a promising dual-pronged strategy to combat a variety of cancers with high

polyamine dependency. The continued investigation through well-designed clinical trials will be

critical in establishing the therapeutic role of this first-in-class agent in oncology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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